molecular formula C7H8FNS B8657292 5-FLUORO-2-(METHYLSULFANYL)ANILINE

5-FLUORO-2-(METHYLSULFANYL)ANILINE

Cat. No.: B8657292
M. Wt: 157.21 g/mol
InChI Key: FWOIXOUAYRBKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-FLUORO-2-(METHYLSULFANYL)ANILINE: is an organic compound with the molecular formula C7H8FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the 5-position and a methylthio group at the 2-position

Chemical Reactions Analysis

Types of Reactions: 5-FLUORO-2-(METHYLSULFANYL)ANILINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted anilines depending on the reagents used.

Scientific Research Applications

Chemistry: 5-FLUORO-2-(METHYLSULFANYL)ANILINE is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorine and methylthio substitutions on the biological activity of aniline derivatives. It is also used in the development of fluorescent probes and imaging agents .

Medicine: Its unique structure allows for the exploration of new therapeutic targets and pathways .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of 5-FLUORO-2-(METHYLSULFANYL)ANILINE involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, while the methylthio group increases its lipophilicity. These properties allow the compound to interact with biological membranes and proteins more effectively, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 5-FLUORO-2-(METHYLSULFANYL)ANILINE is unique due to the combined presence of the fluorine and methylthio groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds .

Properties

Molecular Formula

C7H8FNS

Molecular Weight

157.21 g/mol

IUPAC Name

5-fluoro-2-methylsulfanylaniline

InChI

InChI=1S/C7H8FNS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3

InChI Key

FWOIXOUAYRBKLM-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Fluoro-2-methylbenzothiazole was heated with ethylene glycol and 10N sodium hydroxide solution and the resulting thiol methylated using procedures similar to those described in Example 5, to give 5-fluoro-2-(methylthio)aniline.
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